molecular formula C20H22N2O5S B2784575 N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide CAS No. 868369-25-9

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide

Cat. No. B2784575
CAS RN: 868369-25-9
M. Wt: 402.47
InChI Key: POWULMDSZJFCJJ-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide, also known as E/Z-BCI, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential in cancer treatment. E/Z-BCI is a synthetic compound that belongs to the class of benzothiazole derivatives. It has been found to exhibit potent anti-tumor activity against a wide range of cancer cell lines.

Mechanism of Action

E/Z-BCI is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation. CK2 is overexpressed in many cancer cells, making it a potential target for cancer therapy. E/Z-BCI binds to the ATP-binding site of CK2, preventing its activity and leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, E/Z-BCI has been found to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. E/Z-BCI has also been found to modulate the immune response, suggesting its potential in immunotherapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of E/Z-BCI in lab experiments is its selectivity for CK2, which reduces the risk of off-target effects. E/Z-BCI has also been found to have good solubility and stability, making it suitable for in vitro and in vivo studies. However, one limitation of E/Z-BCI is its relatively low potency compared to other CK2 inhibitors. Further optimization of the compound is needed to improve its efficacy.

Future Directions

There are several potential future directions for the development of E/Z-BCI. One direction is the optimization of the compound to improve its potency and selectivity for CK2. Another direction is the evaluation of E/Z-BCI in combination with other anti-cancer agents, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Additionally, the use of E/Z-BCI as a tool for studying the role of CK2 in cancer and other diseases is an area of interest for future research.

Synthesis Methods

The synthesis of E/Z-BCI involves the condensation of 3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-amine with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

E/Z-BCI has been extensively studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. E/Z-BCI has also been shown to induce apoptosis, or programmed cell death, in cancer cells, while having minimal effects on normal cells.

properties

IUPAC Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-6-22-17-14(25-3)9-10-15(26-4)18(17)28-20(22)21-19(23)13-8-7-12(24-2)11-16(13)27-5/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWULMDSZJFCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=C(C=C(C=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.